Ertapenem 4-Nitrobenzyl Methyl Ester
Description
Evolution of Synthetic Routes for Carbapenem (B1253116) Antibiotics
The story of carbapenem synthesis begins with the discovery of thienamycin (B194209), a naturally occurring carbapenem with potent and broad-spectrum antibacterial activity. However, thienamycin's instability posed a significant hurdle for its clinical development. This challenge spurred the development of synthetic derivatives with improved stability, leading to the creation of clinically successful drugs like imipenem, meropenem, and ertapenem (B1671056).
Early synthetic efforts focused on total synthesis, establishing the fundamental chemistry of the carbapenem ring system. Over time, these routes have evolved to become more efficient and scalable. Key advancements include the development of stereoselective reactions to control the complex stereochemistry of the carbapenem core and the introduction of the 1-β-methyl group, which confers stability against degradation by renal dehydropeptidase-I (DHP-I). researchgate.netresearchgate.net The synthesis of Ertapenem, a 1-β-methylcarbapenem, is a testament to these advancements, employing a convergent strategy where the carbapenem nucleus and the side chain are synthesized separately and then coupled. nih.govresearchgate.net
Table 1: Milestones in Carbapenem Development
| Carbapenem | Year of Introduction (Approximate) | Key Feature |
| Thienamycin | 1976 (Discovery) | Natural product, potent but unstable |
| Imipenem | 1985 | First clinically used carbapenem, co-administered with cilastatin |
| Meropenem | 1994 | Increased stability to DHP-I |
| Ertapenem | 2001 | Long half-life allowing for once-daily dosing |
Strategic Application of 4-Nitrobenzyl Esters in β-Lactam Chemistry
The 4-nitrobenzyl (PNB) group is a widely used protecting group for carboxylic acids, particularly in the synthesis of β-lactam antibiotics. nih.gov The PNB ester is stable under a range of conditions, including those used for forming the intricate carbapenem ring system and for coupling the side chain.
The key advantage of the PNB group in this context is its selective removal by catalytic hydrogenolysis. nih.gov This method is highly efficient and proceeds under neutral conditions, which is crucial for preserving the sensitive β-lactam ring from degradation that can occur under acidic or basic conditions. In the synthesis of Ertapenem, the carboxylic acid at the C-2 position of the carbapenem core is protected as a 4-nitrobenzyl ester. This allows for the coupling of the thiol side chain to the C-3 position. Once the desired molecular framework is assembled, the PNB group is cleanly removed by hydrogenation, typically using a palladium on carbon (Pd/C) catalyst, to yield the final active pharmaceutical ingredient. nih.govgoogle.com The presence of the nitro group facilitates this cleavage.
The use of the methyl ester on the side chain of Ertapenem 4-Nitrobenzyl Methyl Ester serves a similar protective purpose for the carboxylic acid on the m-benzoic acid portion of the side chain. This ensures that this functionality does not interfere with the coupling reaction between the carbapenem core and the thiol side chain.
Properties
Molecular Formula |
C₃₀H₃₂N₄O₉S |
|---|---|
Molecular Weight |
624.66 |
Synonyms |
(4R,5S,6S)-4-Nitrobenzyl 6-((R)-1-Hydroxyethyl)-3-(((3S,5S)-5-((3-(methoxycarbonyl)phenyl)carbamoyl)pyrrolidin-3-yl)thio)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Ertapenem 4 Nitrobenzyl Methyl Ester
Development of the Carbapenem (B1253116) Core: Historical and Contemporary Approaches
The journey to synthesize the carbapenem nucleus is a story of innovation driven by the need for potent antibiotics resistant to β-lactamase enzymes. The first member of this class, thienamycin (B194209), isolated from Streptomyces cattleya, served as the parent compound for all subsequent carbapenems. nih.gov Its structure, featuring a carbapenem backbone with a carbon atom at the 1-position instead of sulfur, presented a formidable synthetic challenge. nih.govwikipedia.org
Early synthetic efforts were largely inspired by the structure of thienamycin and focused on establishing the correct stereochemistry of the fused ring system. A major breakthrough in the development of clinically viable carbapenems was the introduction of a 1-β-methyl group. nih.gov This modification was found to confer stability against hydrolysis by dehydropeptidase I (DHP-I), an enzyme present in the human renal brush border that deactivates early carbapenems like imipenem. nih.gov
Contemporary approaches to the carbapenem core often rely on the construction of a key intermediate, 4-acetoxyazetidinone, which serves as a versatile building block. unipv.it The synthesis of this core structure frequently involves multi-step sequences, and significant research has been dedicated to developing efficient and scalable routes. Many modern syntheses of carbapenems, including Ertapenem (B1671056), proceed through azetidinone intermediates, with a primary focus on the precise functionalization and stereochemical control at the C-5, C-6, and C-8 positions. nih.gov
Stereocontrolled Synthesis of the Ertapenem Side Chain Precursors
A common and efficient strategy for the synthesis of the pyrrolidine-based side chain starts from the readily available and chiral starting material, trans-4-hydroxy-L-proline. nih.govresearchgate.netresearchgate.net This approach leverages the inherent stereochemistry of the starting material to establish the desired stereocenters in the final product. The synthesis typically involves a series of transformations, including the protection of the amine and carboxylic acid functionalities, activation of the hydroxyl group, and subsequent displacement with a sulfur nucleophile. researchgate.netresearchgate.net
The stereoselectivity of these reactions is paramount, and various methods have been developed to ensure the formation of the correct diastereomer. These include the use of chiral auxiliaries and the careful selection of reaction conditions to control the stereochemical outcome of key steps, such as the introduction of the thiol group. researchgate.net
Regioselective Esterification and Protecting Group Introduction
The synthesis of Ertapenem 4-Nitrobenzyl Methyl Ester necessitates the use of protecting groups to mask reactive functional groups and ensure the desired chemical transformations occur selectively. The 4-nitrobenzyl (PNB) group is a commonly employed protecting group for the carboxylic acid functionality in carbapenem synthesis. google.com
The choice of the PNB ester is strategic for several reasons. It is stable under a variety of reaction conditions used in the subsequent synthetic steps and can be selectively removed under mild conditions by catalytic hydrogenolysis. nih.gov This deprotection method is compatible with the sensitive β-lactam core of the carbapenem.
The introduction of the PNB ester is typically achieved through regioselective esterification of a suitable precursor. This can involve the reaction of the carboxylic acid with 4-nitrobenzyl bromide or a similar electrophilic reagent. The regioselectivity of this esterification is crucial to ensure that only the desired carboxylic acid is protected.
In addition to the PNB group for the carboxylic acid, other protecting groups are often used for the amine functionality of the pyrrolidine (B122466) side chain. The p-nitrobenzyloxycarbonyl (PNZ) group is frequently used in conjunction with the PNB ester, as both can be removed simultaneously during the final hydrogenolysis step. google.com The use of protecting groups like tert-butoxycarbonyl (Boc) is also common in the synthesis of the side chain precursors. google.com
Key Coupling Reactions for Carbapenem Nucleus Assembly
The formation of the bond between the carbapenem core and the side chain is a pivotal step in the synthesis of this compound. This is typically achieved through a highly efficient and stereoselective coupling reaction.
Enol Phosphate (B84403) Activation and Thiol Displacement Reactions
A widely used and highly effective method for coupling the carbapenem nucleus with the thiol-containing side chain involves the activation of the C3-hydroxyl group of the carbapenem intermediate as an enol phosphate. nih.govacs.org This enol phosphate is a good leaving group, facilitating a nucleophilic displacement by the thiol of the side chain.
The reaction is typically carried out at low temperatures in the presence of a suitable base. nih.gov A practical, large-scale synthesis of Ertapenem utilizes 1,1,3,3-tetramethylguanidine (B143053) as the base for this coupling reaction. nih.govacs.org This method has been shown to be highly efficient, leading to the formation of the protected Ertapenem intermediate in high yield. The subsequent step involves the removal of the protecting groups, often the PNB and PNZ groups, via hydrogenolysis using a palladium on carbon (Pd/C) catalyst, to afford the final product. nih.gov
| Reaction | Reactants | Key Reagents/Conditions | Product | Reference |
| Enol Phosphate Activation & Thiol Displacement | Carbapenem Enol Phosphate, Pyrrolidine Thiol Side Chain | 1,1,3,3-tetramethylguanidine, Low Temperature | Protected Ertapenem | nih.gov, acs.org |
| Deprotection | Protected Ertapenem | H2, Pd/C | Ertapenem | nih.gov |
Catalytic Approaches in Carbapenem Intermediate Synthesis
Beyond the final deprotection step, catalytic methods play a crucial role in the stereoselective synthesis of carbapenem intermediates. Asymmetric catalysis, in particular, has emerged as a powerful tool for establishing the chiral centers of the carbapenem core with high enantioselectivity.
Catalytic asymmetric azetidinone-forming reactions have been developed to construct the β-lactam ring with precise stereocontrol. nih.gov These reactions can establish multiple contiguous stereocenters in a single step, offering a more efficient route to key carbapenem precursors. nih.gov For example, cinchona alkaloid derivatives have been used as catalysts to produce cis-substituted azetidinones with excellent enantioselectivity and diastereoselectivity. nih.gov
Furthermore, asymmetric hydrogenation is another important catalytic method employed in the synthesis of carbapenem intermediates. For instance, the stereoselective hydrogenation of a β-keto ester using a chiral ruthenium catalyst can establish the correct stereochemistry at the C3 position of the azetidinone ring. thieme-connect.com
Process Optimization and Scale-Up Research
The transition from a laboratory-scale synthesis to a large-scale industrial process presents numerous challenges. For the synthesis of this compound and ultimately Ertapenem, significant research has been dedicated to process optimization and scale-up to ensure a cost-effective, efficient, and robust manufacturing process.
A key focus of process optimization is the avoidance of chromatographic purification steps, which are often difficult and expensive to implement on an industrial scale. google.com Research has focused on developing crystallization-induced purification methods and reaction conditions that minimize the formation of impurities. nih.gov For example, a practical synthesis of Ertapenem sodium features an expedient process for the simultaneous purification and concentration of the aqueous product stream using ion-pairing extraction. nih.gov
The choice of solvents, reagents, and reaction conditions is also critical for scale-up. For instance, the use of readily available and less hazardous solvents is preferred. The development of robust and scalable synthetic routes that avoid cryogenic temperatures and haloalkane solvents is a significant achievement in the manufacturing of carbapenems. researchgate.net
Furthermore, the optimization of catalyst loading and recycling in catalytic steps, such as the final hydrogenolysis, is crucial for improving the economic and environmental profile of the synthesis. google.com The development of a process that minimizes the consumption of expensive catalysts like palladium is a key consideration in industrial production. google.com
Investigation of Novel Reagents and Reaction Conditions
The synthesis of the protected Ertapenem intermediate involves the condensation of a 1-β-methylcarbapenem core with a side chain. Research into this process has identified specific reagents and conditions that are critical for success. One established method involves the reaction of the enolphosphate carbapenem core with the appropriate thiol side chain.
Key reagents in this condensation include strong, non-nucleophilic bases. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been effectively utilized to facilitate the reaction. The choice of solvent is also crucial, with Dimethylformamide (DMF) often being used to dissolve the reactants.
Reaction conditions are tightly controlled to minimize degradation and side reactions. The condensation is typically carried out at very low temperatures, often between -50°C and -60°C. google.com Following the completion of the reaction, the mixture is quenched, for example, with a buffer solution like potassium phosphate monobasic (KH2PO4) in water, and the pH is adjusted using an acid such as phosphoric acid. google.com
Table 1: Key Reagents and Conditions in Ertapenem Intermediate Synthesis
| Step | Reagent/Solvent | Condition | Purpose |
| Condensation | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | -50°C to -60°C | Base to facilitate the coupling reaction |
| Dimethylformamide (DMF) | - | Solvent for reactants | |
| Quenching | Potassium Phosphate Monobasic (KH2PO4) Buffer | Post-reaction | To stop the reaction and neutralize the base |
| Extraction | Methylene Chloride (MDC) | Post-quench | To extract the product from the aqueous phase google.com |
Efficiency and Yield Improvement Studies
Improving the purity and yield of this compound has been a major focus of process development. Early methods of precipitating the intermediate resulted in products with purities often below 90% and led to filtration difficulties due to the fine, amorphous nature of the solid. google.com
A significant improvement was achieved by modifying the post-reaction workup. One improved method involves taking the completed reaction solution and adjusting its pH to between 2 and 4 with an acid. This acidic solution is then added to water, which causes the intermediate to precipitate. google.com This technique yields the product in a more easily filterable form and boosts the purity to at least 95%. google.com
Table 2: Evolution of Ertapenem Intermediate Purity
| Method | Achieved Purity | Key Process Feature | Reference |
| Prior Art | < 90% | Precipitation by pouring reaction mix into aqueous acid. | google.com |
| Improved Method | ≥ 95% | Acidification of the reaction mixture followed by addition to water. | google.com |
Development of Industrially Feasible Synthetic Pathways
The transition from laboratory synthesis to large-scale industrial production requires the development of robust, economical, and scalable pathways. For Ertapenem intermediates, this has involved creating "telescopic" processes, where multiple synthetic steps are carried out in a single reactor without isolating intermediates, saving time and resources. unipv.it
An industrially advantageous method for preparing the Ertapenem intermediate involves a simple and efficient solid-liquid separation. By acidifying the reaction solution and then adding it to water, the product precipitates as an amorphous solid that is easily filtered. google.com This not only simplifies the after-treatment but also yields a product that is stable for storage and convenient for use in the subsequent deprotection step to form Ertapenem. google.com The use of water as the primary solvent in this after-treatment step also makes the process more economic and environmentally friendly, which is a crucial consideration for industrial applications. google.com
Isolation and Purification Methodologies for the Intermediate
The isolation and purification of this compound are critical steps that determine the final quality of the active pharmaceutical ingredient. The methodologies must effectively remove unreacted starting materials, reagents, and side products while contending with the compound's instability.
A widely used isolation technique is precipitation. In one method, after the condensation reaction is quenched and the pH adjusted, the product is extracted from the aqueous phase into an organic solvent like Methylene Chloride (MDC). google.com The organic layer is then washed with water. The protected Ertapenem intermediate can then be precipitated from the organic solution by adding a mixture of other solvents, such as methanol (B129727) and methyl tertiary-butyl ether. google.com An alternative and improved precipitation method involves acidifying the reaction mass and then adding it to water, which causes the high-purity amorphous intermediate to separate as a solid. google.com This method is noted for its simplicity and effectiveness, avoiding the thin powders that are difficult to filter in other processes. google.com
For highly sensitive and unstable compounds like carbapenems, advanced chromatographic techniques are often necessary for purification, especially when isolating minor components or degradation products. researchgate.net Preparative High-Performance Liquid Chromatography (HPLC) is a powerful tool used for the isolation of highly unstable compounds in the carbapenem family. researchgate.net While often used for analysis, preparative HPLC can be scaled to purify larger quantities of material when very high purity is required. The development of stability-indicating HPLC methods is also crucial for monitoring the purity of Ertapenem and its intermediates during the manufacturing process. researchgate.net
Chemical Reactivity and Transformation of Ertapenem 4 Nitrobenzyl Methyl Ester
Mechanistic Studies of 4-Nitrobenzyl Ester Cleavage
The removal of the 4-nitrobenzyl ester is a critical final step in the synthesis of Ertapenem (B1671056). Various methods have been explored to achieve this deprotection efficiently and selectively.
Catalytic hydrogenolysis is the most common and industrially preferred method for the deprotection of the 4-nitrobenzyl ester of Ertapenem. This reaction typically involves the use of a palladium catalyst, often supported on carbon (Pd/C), in the presence of hydrogen gas.
The generally accepted mechanism for the hydrogenolysis of a 4-nitrobenzyl ester involves the following key steps:
Reduction of the Nitro Group: The nitro group on the PNB ester is first reduced to an amino group.
Hydrogenolysis of the Benzylic C-O Bond: The resulting p-aminobenzyl ester is then susceptible to hydrogenolysis, which cleaves the benzylic carbon-oxygen bond to release the free carboxylic acid (Ertapenem) and p-toluidine.
Biphasic solvent systems, such as those using straight-chain alkanols (e.g., 1-butanol, 1-pentanol, 1-hexanol) or alkyl acetates in water, have been shown to be effective for the simultaneous deprotection of p-nitrobenzyl esters and other protecting groups in carbapenem (B1253116) synthesis. nih.gov This approach allows for the easy isolation of the water-soluble deprotected carbapenem from the aqueous phase. nih.gov
Table 1: Catalysts and Conditions for Hydrogenolysis of 4-Nitrobenzyl Esters
| Catalyst | Hydrogen Source | Solvent System | Key Observations |
|---|---|---|---|
| Palladium on Carbon (Pd/C) | Hydrogen Gas | Biphasic (e.g., 1-butanol/water) | Efficient and widely used for carbapenem deprotection. |
This table summarizes common conditions used for the catalytic hydrogenolysis of 4-nitrobenzyl esters in carbapenem synthesis.
While catalytic hydrogenolysis is prevalent, alternative methods for the cleavage of 4-nitrobenzyl esters have been investigated to overcome some of its limitations, such as catalyst poisoning or incompatibility with other functional groups.
Chemical Reduction: Reagents like sodium hydrogen selenide, generated from selenium and sodium borohydride, have been reported to be effective for the dealkylation of methyl, benzyl (B1604629), and some n-alkyl esters. researchgate.net Similarly, telluride anions can also cleave esters via an SN2 pathway. researchgate.net
Oxidative Cleavage: A method involving the use of 20% aqueous sodium hydroxide (B78521) in methanol (B129727) at 75°C has been developed for the cleavage of o- and p-nitrobenzyl groups from various substrates. nih.gov This method is presumed to proceed via oxidation at the benzylic position. nih.gov
Enzymatic Hydrolysis: Certain enzymes, such as esterases, can be employed for the selective hydrolysis of ester groups. researchgate.net For instance, a catalytic antibody has been shown to efficiently hydrolyze a 4-nitrophenyl ester. rsc.org
Table 2: Comparison of Alternative Deprotection Strategies
| Method | Reagents | Mechanism | Applicability to Ertapenem Intermediate |
|---|---|---|---|
| Chemical Reduction | Sodium hydrogen selenide, Sodium telluride | SN2 displacement | Potentially applicable, but selectivity and functional group tolerance need to be considered. researchgate.net |
| Oxidative Cleavage | 20% aq. NaOH in Methanol, 75°C | Presumed benzylic oxidation | Harsh conditions (high temperature and strong base) may degrade the sensitive carbapenem core. nih.gov |
This table outlines various alternative methods for the deprotection of 4-nitrobenzyl esters and their potential applicability to the synthesis of Ertapenem.
Unintended Chemical Transformations and Degradation Pathways
The carbapenem ring system is inherently strained and susceptible to degradation, particularly in aqueous solutions. These degradation pathways can lead to a loss of potency and the formation of various impurities.
The primary degradation pathway for carbapenems, including Ertapenem, involves the hydrolysis of the β-lactam ring. researchgate.netnih.govnih.gov This ring-opening is often mediated by dehydropeptidase-I (DHP-I) in vivo, but can also occur under various chemical conditions. nih.govnih.gov The resulting ring-opened metabolite is pharmacologically inactive. nih.govnih.gov The stability of the carbapenem core is also influenced by its structure; for example, Ertapenem, with its large anionic side chain, is less stable to β-lactamases than some other carbapenems. nih.gov
In concentrated solutions, Ertapenem can undergo dimerization and form other oligomeric degradation products. researchgate.net These reactions are often bimolecular and can lead to the formation of various dimers and dehydrated dimers. researchgate.net The formation of dimers is a significant degradation pathway, especially in solutions with concentrations of 100 mg/mL or higher. researchgate.net In more dilute aqueous solutions, hydrolysis of the β-lactam ring becomes the predominant degradation route. researchgate.net
The stability of Ertapenem and its intermediates is highly dependent on the reaction environment, including pH, temperature, and concentration.
pH: Carbapenems are generally unstable at both high and low pH. researchgate.net
Temperature: The degradation rate of Ertapenem increases significantly with temperature. researchgate.netnih.gov For example, an increase in storage temperature of 5°C can reduce its stability by 60%. nih.gov
Concentration: The degradation of Ertapenem is also concentration-dependent. nih.gov At higher concentrations, the rate of degradation increases, with dimerization becoming a more prominent pathway. researchgate.netnih.gov
Table 3: Factors Affecting Ertapenem Intermediate Stability
| Factor | Effect on Stability | Predominant Degradation Pathway |
|---|---|---|
| High/Low pH | Decreased stability | β-lactam ring hydrolysis researchgate.net |
| Increased Temperature | Significantly decreased stability | Increased rate of all degradation pathways, especially hydrolysis. nih.gov |
This table summarizes the key environmental factors that influence the stability of Ertapenem and its intermediates.
Derivatization and Synthetic Versatility
The presence of the 4-nitrobenzyl ester at the C-2 position and the methyl ester on the C-3 side-chain's benzoic acid moiety provides two key handles for the chemical manipulation of the ertapenem molecule. These ester groups can be selectively addressed or removed under specific conditions, paving the way for a wide range of derivatization strategies.
Functionalization of the Carbapenem Scaffold via the Ester Intermediate
The ertapenem 4-nitrobenzyl methyl ester intermediate serves as a versatile platform for the functionalization of the carbapenem core and its side chains. The p-nitrobenzyl (PNB) group at the C-2 carboxylic acid is a commonly employed protecting group in carbapenem synthesis due to its stability under various reaction conditions and its facile removal by catalytic hydrogenolysis. acs.orgnih.govunipv.it This allows for modifications at other positions of the molecule while the C-2 carboxylate remains protected.
Research has demonstrated the selective functionalization of the ertapenem scaffold starting from a C-3 p-nitrobenzyl ester intermediate. researchgate.net In one synthetic route, the pyrrolidine (B122466) nitrogen of the C-3 side chain is first protected, for example, as an allylcarbamate. This protected intermediate can then undergo further reactions. For instance, the methyl ester on the benzoic acid portion of the side chain can be selectively alkylated. researchgate.net This strategic protection and selective modification highlight the synthetic utility of these ester intermediates in creating a library of ertapenem derivatives.
The following table summarizes representative derivatization reactions starting from an ertapenem ester intermediate:
| Starting Material | Reagent(s) | Position of Modification | Resulting Functional Group | Reference |
| Ertapenem C-3 p-nitrobenzyl ester | Allyl chloroformate | Pyrrolidine nitrogen | Allylcarbamate | researchgate.net |
| Allylcarbamate-protected ertapenem C-3 p-nitrobenzyl methyl ester | Pivaloxylmethyl iodide | Benzoic acid methyl ester | Pivaloxylmethyl ester | researchgate.net |
| Ertapenem Sodium | Allyl chloroformate | Pyrrolidine nitrogen | Allyloxycarbonyl | nih.gov |
Synthesis of Analogues for Chemical Biology Research
The synthetic versatility of this compound and related intermediates extends to the preparation of analogues for chemical biology research. While specific examples detailing the synthesis of fluorescently-labeled or biotinylated ertapenem probes directly from the 4-nitrobenzyl methyl ester are not extensively reported in the available literature, the established principles of derivatization provide a clear pathway for their creation.
The functionalization handles present on the ertapenem scaffold can be exploited to attach various reporter groups. For instance, the secondary amine on the pyrrolidine ring of the C-3 side chain is a prime site for modification. After suitable protection of other reactive sites, this amine could be acylated with a linker bearing a terminal azide (B81097) or alkyne. These bioorthogonal handles would then allow for the "click" conjugation of a variety of probes, such as fluorophores (e.g., fluorescein, rhodamine) or affinity tags (e.g., biotin).
The synthesis of such molecular probes would be invaluable for studying the mechanism of action of ertapenem, identifying its bacterial targets, and investigating mechanisms of resistance. For example, a fluorescent ertapenem analogue could be used in high-resolution microscopy to visualize its localization within bacterial cells. An affinity-tagged version could be employed in pull-down assays to isolate and identify penicillin-binding proteins (PBPs) and other potential interacting partners from bacterial lysates.
The table below outlines a hypothetical synthetic strategy for creating ertapenem-based chemical biology tools, based on established chemical transformations:
| Target Analogue | Proposed Synthetic Step | Position of Modification | Purpose in Chemical Biology |
| Fluorescent Ertapenem | Acylation of pyrrolidine nitrogen with a fluorescent dye-NHS ester | C-3 side chain | Visualization of drug localization |
| Biotinylated Ertapenem | Acylation of pyrrolidine nitrogen with biotin-NHS ester | C-3 side chain | Affinity-based protein profiling |
| Ertapenem-Alkyne Probe | Reaction of pyrrolidine nitrogen with an alkyne-containing linker | C-3 side chain | Bioorthogonal ligation studies |
The development of such analogues is a crucial aspect of modern medicinal chemistry and chemical biology, providing powerful tools to dissect complex biological processes at the molecular level.
Analytical Research Techniques for Ertapenem 4 Nitrobenzyl Methyl Ester
Advanced Spectroscopic Characterization Methods
Spectroscopy is a cornerstone for the molecular characterization of Ertapenem (B1671056) 4-Nitrobenzyl Methyl Ester, providing detailed information about its atomic composition, bonding, and functional groups.
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of Ertapenem 4-Nitrobenzyl Methyl Ester. Both ¹H (proton) and ¹³C (carbon-13) NMR provide atom-specific information, allowing researchers to piece together the molecular framework.
¹H NMR: In a typical ¹H NMR spectrum, distinct signals would correspond to the various protons in the molecule. The protons of the 4-nitrobenzyl group would appear in the aromatic region (typically δ 7.5-8.5 ppm), while the methyl ester protons would present as a sharp singlet (around δ 3.7 ppm). The complex carbapenem (B1253116) core would show a series of signals, including the characteristic β-lactam protons and the hydroxyethyl (B10761427) side chain.
¹³C NMR: The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom. Key resonances would include those for the carbonyl carbons of the β-lactam, the ester, and the amide groups (typically in the δ 160-180 ppm range). The carbons of the 4-nitrobenzyl and phenyl rings would appear in the aromatic region (δ 120-150 ppm), and the methyl ester carbon would be observed in the aliphatic region (around δ 52 ppm).
The precise chemical shifts and coupling constants observed in these spectra allow for the complete assignment of the molecule's constitution and stereochemistry.
Mass spectrometry is critical for confirming the molecular weight and investigating the fragmentation patterns of this compound. The compound has a molecular formula of C₃₀H₃₂N₄O₉S and a molecular weight of 624.66 g/mol . allmpus.comallmpus.com
High-resolution mass spectrometry (HRMS) can precisely determine the mass of the parent molecular ion, confirming its elemental composition. Tandem mass spectrometry (MS/MS) is used to induce fragmentation, providing structural insights. Common fragmentation pathways for this molecule would likely involve the cleavage of the ester bonds. For instance, characteristic fragment ions might correspond to the loss of the 4-nitrobenzyl group or the methyl group. In analyses of the parent compound, ertapenem, mass transitions such as m/z 476.1 to 432.1 are monitored. nih.gov Similar fragmentation logic would apply to this esterified derivative, aiding in its structural confirmation.
Table 1: Molecular Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₃₀H₃₂N₄O₉S | allmpus.comallmpus.com |
| Molecular Weight | 624.66 g/mol | allmpus.comallmpus.com |
This is an interactive data table. You can sort and filter the data as needed.
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific chemical bonds.
A Fourier-Transform Infrared (FTIR) spectroscopy method has been noted as a green and efficient technique for the quantification of ertapenem sodium, primarily by analyzing the absorbance of carbonyl groups. gavinpublishers.com For this compound, the spectrum would be characterized by several distinct peaks.
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |
|---|---|---|
| β-Lactam Carbonyl | C=O | ~1750-1770 |
| Ester Carbonyl | C=O | ~1735-1750 |
| Amide Carbonyl | C=O | ~1630-1680 |
| Nitro Group | N-O | ~1500-1550 and ~1300-1370 |
| Aromatic Ring | C=C | ~1450-1600 |
| Amine | N-H | ~3200-3500 |
This is an interactive data table. You can sort and filter the data as needed.
Chromatographic Method Development and Validation for Research Purity Analysis
Chromatographic techniques are essential for separating this compound from impurities, degradation products, and unreacted starting materials, thereby ensuring its purity.
High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for assessing the purity of Ertapenem and its derivatives. researchgate.net A robust, mass spectrometer-compatible, reverse-phase HPLC method has been developed to resolve up to twenty-six impurities and degradation products of Ertapenem. researchgate.net
For the analysis of this compound, a reversed-phase column, such as a C18 or phenyl column, is typically employed. researchgate.net The separation is highly dependent on the pH of the mobile phase, with optimal results often achieved at a slightly alkaline pH of around 8. researchgate.net A gradient elution method is necessary to resolve compounds with a wide range of polarities. The mobile phase commonly consists of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or sodium phosphate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). researchgate.net Detection is usually performed using a UV detector at a wavelength where the chromophores in the molecule, particularly the aromatic rings, absorb strongly.
Table 3: Typical HPLC Parameters for Ertapenem Impurity Analysis
| Parameter | Typical Condition | Source |
|---|---|---|
| Column | Reversed-Phase C18 or Phenyl | researchgate.net |
| Mobile Phase A | Aqueous Buffer (e.g., Ammonium Formate, pH 8) | researchgate.net |
| Mobile Phase B | Acetonitrile/Methanol mixture | researchgate.net |
| Elution Mode | Gradient | researchgate.net |
| Flow Rate | 1.0 mL/min | researchgate.net |
| Column Temperature | 40 °C | researchgate.net |
This is an interactive data table. You can sort and filter the data as needed.
Gas Chromatography (GC) is generally not suitable for the direct analysis of large, thermally labile, and non-volatile molecules like this compound. The high temperatures required for volatilization in the GC inlet would cause significant degradation of the compound.
However, GC plays a crucial role in the analysis of intermediates and residual solvents involved in the synthesis of Ertapenem. researchgate.net Static headspace GC (HS-GC) is a validated method for determining residual solvents in the final active pharmaceutical ingredient. researchgate.net Furthermore, GC can be used to analyze volatile starting materials or reagents, such as amines, that might be used during the synthetic process. researchgate.net Therefore, while not applied to the final ester product itself, GC is an important quality control tool for monitoring the purity of the raw materials and solvents used in its manufacture.
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| Ertapenem |
| This compound |
| Ertapenem Sodium |
| Acetonitrile |
| Methanol |
| Ammonium Formate |
| Sodium Phosphate (B84403) |
| Diethylamine |
Preparative Chromatography for Isolation of Research Samples
While industrial-scale synthesis of Ertapenem often prioritizes crystallization and extraction for purification due to cost-effectiveness, preparative chromatography remains an indispensable tool for obtaining highly purified research samples of this compound. nih.govgoogle.com This technique is particularly valuable for isolating small quantities of the compound for use as analytical standards, in impurity profiling, and for detailed spectroscopic characterization.
Preparative High-Performance Liquid Chromatography (HPLC) is the most probable method for the isolation of research-grade this compound. The principles of this technique are similar to analytical HPLC but are scaled up to handle larger sample loads. A typical preparative HPLC system for this purpose would involve a C18 reversed-phase column, which separates compounds based on their hydrophobicity.
Table 1: Illustrative Preparative HPLC Parameters for the Isolation of this compound
| Parameter | Condition | Rationale |
| Stationary Phase | Reversed-Phase C18, 5-10 µm particle size | Effective for separating organic molecules like this compound from related impurities. |
| Mobile Phase | Acetonitrile and water with a buffer (e.g., phosphate or acetate) | A common solvent system for reversed-phase chromatography, allowing for gradient elution to optimize separation. |
| Elution Mode | Gradient | A gradual increase in the organic solvent (acetonitrile) concentration is typically employed to effectively separate compounds with a range of polarities. |
| Flow Rate | Dependent on column dimensions, typically higher than analytical scale. | Adjusted to optimize the separation efficiency and run time. |
| Detection | UV-Vis at approximately 295-310 nm | The nitrobenzyl and carbapenem chromophores allow for sensitive detection in this range. jst.org.injaper.in |
| Fraction Collection | Automated fraction collector triggered by peak detection | Enables the isolation of the pure compound as it elutes from the column. |
In the context of synthesizing Ertapenem prodrugs, a related intermediate was purified using reversed-phase HPLC, yielding a product with over 97% purity. nih.gov This demonstrates the feasibility and effectiveness of preparative chromatography for obtaining high-purity research samples of Ertapenem derivatives. The collected fractions containing the purified this compound would then be concentrated, typically through solvent evaporation under reduced pressure, to yield the solid research sample.
Development of Specific Detection and Quantification Methodologies
The development of specific and validated analytical methods is crucial for the accurate detection and quantification of this compound in various samples, such as reaction mixtures and stability studies. While specific methods for this ester are not extensively published, methodologies for the parent drug, Ertapenem, can be readily adapted. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most powerful techniques for this purpose. walshmedicalmedia.comnih.gov
High-Performance Liquid Chromatography (HPLC) with UV Detection:
A robust HPLC method can be developed for the routine detection and quantification of this compound. The method would likely employ a reversed-phase C18 column and a mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution. jst.org.in
Table 2: Proposed HPLC Method Parameters for Quantification of this compound
| Parameter | Proposed Condition | Purpose |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good separation for carbapenem-class compounds. jst.org.in |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH ~6.5) | A common mobile phase for Ertapenem analysis, offering good peak shape and resolution. japer.in |
| Flow Rate | 1.0 - 1.5 mL/min | A typical flow rate for analytical scale HPLC. jst.org.in |
| Detection Wavelength | 295 nm | A wavelength at which Ertapenem and its derivatives exhibit strong UV absorbance. jst.org.in |
| Injection Volume | 10 - 20 µL | Standard volume for analytical injections. jst.org.in |
| Quantification | External standard calibration curve | A standard curve prepared from a purified reference sample of this compound would be used to determine the concentration in unknown samples. |
The limit of detection (LOD) and limit of quantification (LOQ) for a similar HPLC method for Ertapenem were found to be 20 µg/mL and 50 µg/mL, respectively, indicating good sensitivity. jst.org.in
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
For higher sensitivity and selectivity, especially in complex matrices, an LC-MS/MS method is superior. This technique couples the separation power of HPLC with the mass-resolving capability of a tandem mass spectrometer.
In an LC-MS/MS method for Ertapenem, the compound is first separated on an HPLC column and then ionized, typically using electrospray ionization (ESI). The precursor ion corresponding to the protonated molecule of this compound would be selected in the first mass analyzer, fragmented, and a specific product ion would be monitored in the second mass analyzer. This multiple reaction monitoring (MRM) provides a high degree of specificity.
Table 3: Conceptual LC-MS/MS Parameters for this compound
| Parameter | Proposed Condition | Rationale |
| Chromatography | UHPLC with a C18 column | Ultra-High-Performance Liquid Chromatography offers faster analysis times and better resolution. |
| Mobile Phase | Water and acetonitrile with 0.1% formic acid (gradient elution) | A common mobile phase for LC-MS that promotes ionization. nih.gov |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Expected to efficiently generate protonated molecules of the target analyte. walshmedicalmedia.com |
| Mass Transition (MRM) | Precursor Ion (M+H)+ → Product Ion | The specific mass-to-charge ratios would need to be determined experimentally by infusing a pure standard of this compound into the mass spectrometer. |
| Internal Standard | A stable isotope-labeled analog (e.g., Ertapenem-d4) or a structurally similar compound | Used to correct for variations in sample preparation and instrument response, improving accuracy and precision. nih.govnih.gov |
Validated LC-MS/MS methods for Ertapenem in human plasma have achieved lower limits of quantification (LLOQ) as low as 0.1 mg/L, demonstrating the exceptional sensitivity of this technique. nih.govnih.gov A similar level of performance would be expected for a method developed for this compound.
Theoretical and Computational Chemistry Studies
Molecular Modeling and Conformational Analysis of the Ester Intermediate
Molecular modeling techniques are pivotal in understanding the three-dimensional structure and conformational landscape of Ertapenem (B1671056) 4-Nitrobenzyl Methyl Ester. The conformation of this intermediate significantly influences its reactivity and the stereochemical outcome of subsequent synthetic steps.
Conformational analysis of the Ertapenem 4-Nitrobenzyl Methyl Ester is typically performed using molecular mechanics (MM) force fields. These methods allow for the rapid exploration of the potential energy surface to identify low-energy conformers. The key structural features that are analyzed include the puckering of the pyrrolidine (B122466) ring, the orientation of the 4-nitrobenzyl and methyl ester groups, and the relative stereochemistry of the chiral centers.
The presence of multiple rotatable bonds in the side chain attached to the carbapenem (B1253116) core necessitates a thorough conformational search. The interaction between the bulky 4-nitrobenzyl protecting group and the rest of the molecule is of particular interest, as it can dictate the accessibility of the reactive sites. The results of these analyses are often presented as potential energy profiles or Ramachandran-like plots for key dihedral angles.
Table 1: Calculated Relative Energies of Key Conformers of this compound
| Conformer | Dihedral Angle (Cα-N-C-C=O) (°) | Relative Energy (kcal/mol) | Population (%) |
| 1 | -165 | 0.00 | 45.2 |
| 2 | 60 | 0.85 | 25.1 |
| 3 | 180 | 1.50 | 15.5 |
| 4 | -60 | 2.10 | 14.2 |
| Note: The data in this table is illustrative and represents typical results from a conformational analysis study. The dihedral angle shown is for the amide bond in the side chain, which is a critical determinant of the overall conformation. |
Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the mechanisms of complex organic reactions at the electronic level. For the synthesis of Ertapenem, DFT calculations can be employed to elucidate the transition states and reaction pathways involved in the formation and subsequent transformation of the 4-Nitrobenzyl Methyl Ester intermediate.
One of the key reactions in the synthesis of Ertapenem is the coupling of the carbapenem core with the side chain. DFT calculations can model this reaction to determine the activation energies of different possible pathways, thus predicting the most likely mechanism. These calculations can also shed light on the role of catalysts and the effect of solvent on the reaction rate and selectivity. For instance, in the synthesis of carbapenems, DFT has been used to study the epimerization and desaturation reactions catalyzed by carbapenem synthase. researchgate.net
Furthermore, DFT can be used to study the deprotection step, which involves the removal of the 4-nitrobenzyl group. By calculating the energies of the intermediates and transition states, researchers can optimize the reaction conditions to achieve efficient and clean deprotection without compromising the integrity of the fragile carbapenem core.
Table 2: Calculated Activation Energies for a Postulated Deprotection Step of this compound
| Proposed Mechanism | Catalyst | Solvent | Activation Energy (kcal/mol) |
| Hydrogenolysis | Pd/C | THF | 15.2 |
| Reductive Cleavage | Zn/AcOH | Dioxane | 22.5 |
| Nucleophilic Displacement | Thiophenol/K2CO3 | DMF | 18.9 |
| Note: This table presents hypothetical DFT-calculated activation energies for different deprotection methods. Such data helps in selecting the most energetically favorable reaction conditions. |
Prediction of Reactivity and Selectivity in Multi-Step Syntheses
The multi-step synthesis of Ertapenem requires precise control over reactivity and selectivity at each stage. Computational models can be used to predict these outcomes, thereby reducing the need for extensive experimental screening. Reactivity indices derived from DFT calculations, such as Fukui functions and dual descriptors, can identify the most nucleophilic and electrophilic sites in the this compound intermediate.
This information is crucial for predicting the regioselectivity of subsequent reactions. For example, in reactions involving the modification of the side chain, these indices can predict which positions are most susceptible to attack by various reagents.
Similarly, computational methods can be used to predict the stereoselectivity of reactions. By calculating the energies of the diastereomeric transition states leading to different stereoisomers, it is possible to predict the major product of a reaction. This is particularly important for controlling the stereochemistry of the C-3 side chain, which is critical for the biological activity of Ertapenem.
Simulation of Intermolecular Interactions in Reaction Systems
The behavior of the this compound intermediate in a reaction mixture is governed by a complex interplay of intermolecular interactions. Molecular dynamics (MD) simulations can be used to model these interactions and to understand how they influence the reaction environment.
MD simulations can provide insights into the solvation of the intermediate, showing how solvent molecules arrange themselves around the solute and how this solvation shell affects reactivity. These simulations can also model the interaction of the intermediate with other species in the reaction mixture, such as catalysts, reagents, and byproducts.
In the context of enzymatic reactions, hybrid quantum mechanics/molecular mechanics (QM/MM) simulations are particularly useful. nih.gov These methods treat the reactive center of the molecule and the active site of the enzyme with a high level of theory (QM), while the rest of the system is treated with a more computationally efficient method (MM). This approach allows for the study of enzyme-substrate interactions and the elucidation of the catalytic mechanism in a way that would be computationally prohibitive with pure QM methods. For example, QM/MM simulations have been used to investigate the deacylation mechanism of carbapenems by β-lactamases. nih.gov
Table 3: Key Intermolecular Interactions Involving this compound in a Simulated Aqueous Environment
| Interacting Species | Type of Interaction | Average Distance (Å) | Significance |
| Water | Hydrogen Bonding (with carbonyls) | 2.8 | Solvation, stabilization of polar groups |
| Water | Hydrophobic Interactions (with benzyl (B1604629) group) | 4.5 | Influences solubility and conformation |
| Counter-ion (e.g., Na+) | Electrostatic Interaction (with carboxylate) | 2.5 | Charge stabilization |
| Note: The data in this table is representative of what might be obtained from a molecular dynamics simulation, illustrating the key non-covalent interactions that govern the behavior of the intermediate in solution. |
Role in Fundamental Drug Discovery and Chemical Research
Contribution to Process Chemistry Innovations for Carbapenems
Ertapenem (B1671056) 4-Nitrobenzyl Methyl Ester is a central intermediate in the synthetic routes for carbapenems, a class of β-lactam compounds known for their chemical sensitivity. The total synthesis of carbapenems is a complex process that requires careful selection of protecting groups to shield reactive functionalities like carboxylic acids during various reaction steps. unipv.it The p-nitrobenzyl (PNB) group, which protects the C-2 carboxylic acid of the carbapenem (B1253116) core, is one of the most frequently employed protecting groups in this context. unipv.it
Table 1: Key Steps in Ertapenem Synthesis Involving the PNB-Ester Intermediate
| Step | Description | Key Reagents | Intermediate | Purpose of PNB Group |
|---|---|---|---|---|
| 1. Coupling | Condensation of the PNB-protected carbapenem enol phosphate (B84403) core with the side-chain thiol. nih.govgoogle.com | 1,1,3,3-Tetramethylguanidine (B143053) (TMG), Acetonitrile (B52724) or DMF. nih.govgoogle.com | Diprotected Ertapenem (e.g., Ertapenem 4-Nitrobenzyl Methyl Ester). google.com | Protects the C-2 carboxylate from participating in undesired side reactions during the C-S bond formation. |
| 2. Deprotection | Selective cleavage of the p-nitrobenzyl ester to yield the free carboxylic acid. nih.govacs.org | H₂, Palladium on Carbon (Pd/C), Sodium Bicarbonate. nih.govgoogle.com | Monoprotected Ertapenem or final Ertapenem. | Allows for unmasking of the C-2 carboxylate under mild, neutral conditions that do not degrade the carbapenem core. |
Use as a Chemical Probe for Exploring β-Lactamase-Related Mechanisms (focus on chemical interactions, not biological effect)
β-lactamase enzymes represent a primary mechanism by which bacteria develop resistance, functioning by hydrolyzing the amide bond in the β-lactam ring. nih.gov Understanding the precise molecular interactions between β-lactam compounds and the active site of these enzymes is crucial for designing new, resistant molecules. This compound, as a structurally constrained analogue of Ertapenem, serves as a valuable chemical probe for this purpose.
The final Ertapenem molecule possesses two carboxylic acid groups that are critical for its interaction with bacterial targets. drugbank.com By esterifying these groups—one as a methyl ester and the other as a 4-nitrobenzyl ester—the compound's ability to form ionic bonds is eliminated. This allows researchers to study the role of other types of interactions, such as van der Waals forces and steric hindrance, in the binding pocket of β-lactamases. nih.gov The bulky and electron-withdrawing 4-nitrobenzyl group, in particular, introduces significant steric and electronic changes compared to the free carboxylate. By comparing the binding pose of this compound with that of Ertapenem within a β-lactamase active site (through methods like X-ray crystallography or computational modeling), researchers can map the regions of the enzyme that are sensitive to steric bulk and electronic distribution, without the confounding variable of ionic attraction from the carboxylate. This provides detailed insight into the topology and chemical environment of the enzyme's active site.
Enabling Intermediate for Structure-Activity Relationship (SAR) Studies in β-Lactam Analogues (without reporting biological activity or clinical relevance)
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing a systematic way to explore how modifications to a molecule's structure affect its interactions with a target. This compound is an ideal platform for generating libraries of new β-lactam analogues for such studies. nih.gov Its protected state allows for selective chemical modifications at other parts of the molecule without interference from the highly reactive carboxylic acid groups.
The synthesis of new analogues often begins with a common core intermediate, which is then elaborated. nih.gov In this case, this compound acts as that common core. Chemists can perform a variety of reactions on the side chain—for example, by modifying the substituent on the phenyl ring or altering the pyrrolidine (B122466) ring—while the carbapenem nucleus remains protected. researchgate.net Once a library of diverse analogues has been created from this single intermediate, the protecting groups (PNB and methyl ester) can be removed in a final, consistent step to yield the corresponding library of test compounds. This strategy ensures that any observed differences in target interaction can be more directly attributed to the specific chemical modification made, rather than to variations in the synthetic process. This approach is instrumental in building a comprehensive understanding of the structural requirements for molecular recognition at the target site.
Table 2: Potential Sites for Chemical Modification on the this compound Intermediate for SAR Studies
| Site of Modification | Rationale for Modification | Potential Chemical Changes |
|---|---|---|
| Aromatic Ring of Side Chain | To probe electronic and steric requirements of the binding pocket. | Introduction of different substituents (e.g., halogens, alkyls, ethers) at various positions. |
| Pyrrolidine Ring Amide | To alter hydrogen bonding capacity and conformational rigidity. | N-alkylation, N-acylation, or replacement of the amide with other functional groups. |
| 1-β-Methyl Group | To investigate the influence of this group on stability and target interaction. | Replacement with other small alkyl groups or functionalized chains. |
| 6-(1-hydroxyethyl) Group | To explore the role of the hydroxyl group and stereochemistry in binding. | Inversion of stereochemistry, esterification, or replacement with other side chains. |
Development of New Protecting Group Chemistries and Deblocking Strategies
The synthesis of complex molecules like Ertapenem heavily relies on the strategic use of protecting groups, which temporarily mask a reactive functional group. organic-chemistry.orgresearchgate.net The chemistry surrounding this compound has been a fertile ground for refining and innovating these strategies. The choice of the p-nitrobenzyl (PNB) group is a prime example of a well-designed protecting group strategy. It is robust enough to withstand multiple reaction steps but can be cleaved under very specific and mild conditions (catalytic hydrogenolysis), which is a necessity for the chemically fragile carbapenem structure. unipv.itgoogle.com
This is often part of an "orthogonal" protection scheme, where multiple, different protecting groups are used in the same molecule, each of which can be removed by a unique set of reagents without affecting the others. organic-chemistry.org For instance, the pyrrolidine nitrogen in the side chain might be protected with an allyloxycarbonyl (Alloc) group, which is removed by a palladium catalyst, while the PNB group on the carbapenem core is removed by a different catalytic process (hydrogenation). google.comnih.gov
Table 3: Comparison of Carboxyl Protecting Groups in Carbapenem Synthesis
| Protecting Group | Chemical Structure | Deprotection Method | Advantages |
|---|---|---|---|
| p-Nitrobenzyl (PNB) | -CH₂-C₆H₄-NO₂ | Catalytic Hydrogenolysis (e.g., H₂/Pd-C). nih.govacs.org | Mild, neutral deprotection conditions; high selectivity; well-established. unipv.it |
| Allyl (Alloc) | -CH₂-CH=CH₂ | Pd(0)-catalyzed hydrolysis (e.g., Pd(PPh₃)₄, Phenylsilane). unipv.itnih.gov | Orthogonal to PNB; mild deprotection. unipv.it |
| Benzhydryl (Diphenylmethyl) | -CH(C₆H₅)₂ | Acidolysis or Hydrogenolysis. google.com | Can be cleaved under different conditions, offering flexibility. |
Q & A
Q. Table 1: Hydrolysis Rates in Plasma (60 min)
| Species | Prodrug 5 Conversion | Prodrug 6 Conversion |
|---|---|---|
| Human | 100% | 0% |
| Rat | 100% | 0% |
| Dog | 43% | <5% |
| Monkey | 58% | <5% |
| Data derived from . |
Basic: How does pH influence the stability of this compound in aqueous solutions?
Answer:
The compound is highly unstable in acidic conditions due to β-lactam ring degradation. Stability is enhanced via:
- Low-water organic solvents : Use dry dichloromethane (DCM) during synthesis to minimize hydrolysis .
- Carbamate formation : Treat with sodium carbonate (pH 7) to generate a transient carbamate derivative (93), which reduces nucleophilic attack on the pyrrolidine ring, preventing oligomerization .
Methodological Note : Monitor degradation via NMR or HPLC under varying pH (e.g., pH 2–8) at 25°C. At pH <5, rapid degradation occurs (<1 hr), while neutral pH with carbamate protection extends stability to >24 hr .
Advanced: How can species-specific discrepancies in hydrolysis rates inform prodrug design?
Answer:
Species differences arise from esterase expression patterns. For example:
- Human vs. rodent models : Prodrug 5 hydrolyzes fully in human/rat plasma but partially in dog/monkey due to liver-specific esterases .
- Mitigation strategy : Use hepatocyte co-incubation to identify species-agnostic prodrugs. Tebipenem pivoxyl (1) showed rapid hydrolysis across species, suggesting C-2 substitution (ertapenem vs. tebipenem) impacts esterase selectivity .
Recommendation : Validate prodrug candidates in cross-species hepatocyte models early in development to avoid translational failures.
Advanced: What purification strategies prevent oligomerization during this compound synthesis?
Answer:
Oligomerization occurs via nucleophilic attack on the pyrrolidine ring. Key strategies include:
Carbamate transient protection : Treat with sodium carbonate to form a water-soluble carbamate derivative (93), enabling aqueous extraction and reducing organic impurities .
Low-temperature processing : Maintain reactions at 0–5°C during aqueous work-up to minimize degradation .
Chromatography : Use reverse-phase HPLC with ion-pairing agents (e.g., tetrabutylammonium phosphate) to separate oligomers .
Q. Table 2: Stability of Purified Ertapenem Derivatives
| Condition | Stability (24 hr) |
|---|---|
| Dry DCM, 25°C | >95% |
| Aqueous pH 7, 0–5°C | 85–90% |
| Aqueous pH 7, 25°C | 60–70% |
| Adapted from . |
Advanced: How are carbamate-related impurities characterized during synthesis?
Answer:
Carbamate derivatives (e.g., impurity 93) are analyzed using:
- LC-MS/MS : Monitor m/z 888.88 (C40H36N6O14S2) for oligomerized carbamate impurities .
- NMR : Identify carbamate carbonyl signals at δ 160–165 ppm (13C) and transient protection on the pyrrolidine ring .
- Stability assays : Incubate impurities under accelerated conditions (40°C, 75% RH) to assess degradation pathways .
Note : Impurities like 33-(((2S,4S)-4-disulfanediylbis-pyrrolidine))dibenzoic acid (CAS 1401451-19-1) require orthogonal methods due to structural complexity .
Advanced: What synthetic routes optimize yield for this compound derivatives?
Answer:
Key steps include:
Ester cleavage : Use Na2S or Zn/HCl to cleave 4-nitrobenzyl esters, achieving >80% yield for butyric acid derivatives (V) .
Mitsunobu reaction : Attach 4-nitrobenzyl groups to phenylene rings via azide intermediates, ensuring quantitative substitution .
Silyl ether hydrolysis : Phase-separate post-hydrolysis to recover ertapenem allyl ester in organic layers, minimizing aqueous degradation .
Critical Parameter : Maintain anhydrous conditions during esterification to avoid premature hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
